molecular formula C24H27N3O2 B14935278 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide

Cat. No.: B14935278
M. Wt: 389.5 g/mol
InChI Key: LHQUGLKBDGJOOD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidin-4-yl core substituted at the 1-position with a 1H-indol-2-ylcarbonyl group and at the 4-position with a 4-phenylbutanamide moiety. The indole-2-ylcarbonyl group distinguishes it from other piperidine derivatives, as the indole heterocycle is a privileged scaffold in medicinal chemistry, often associated with serotonin receptor modulation or kinase inhibition .

Synthetic Relevance: Piperidine derivatives are key intermediates in drug discovery, particularly for central nervous system (CNS) and anticancer agents.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-4-phenylbutanamide

InChI

InChI=1S/C24H27N3O2/c28-23(12-6-9-18-7-2-1-3-8-18)25-20-13-15-27(16-14-20)24(29)22-17-19-10-4-5-11-21(19)26-22/h1-5,7-8,10-11,17,20,26H,6,9,12-16H2,(H,25,28)

InChI Key

LHQUGLKBDGJOOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Fentanyl Analogs

Fentanyl derivatives share a 4-anilidopiperidine core but differ in substituents. Key comparisons include:

Compound Key Structural Features Pharmacological Target Molecular Weight (g/mol) References
Target Compound Indol-2-ylcarbonyl, 4-phenylbutanamide Unknown (hypothesized kinase or serotonin receptor) ~435.5*
Fentanyl Phenethyl-4-piperidinyl, N-phenylpropanamide μ-opioid receptor 336.47
4-Methoxybutyrylfentanyl 4-Methoxyphenyl, butanamide μ-opioid receptor 368.50
Cyclopropylfentanyl Cyclopropanecarboxamide substituent μ-opioid receptor 367.50

*Calculated based on formula.

  • Key Differences: The target compound lacks the phenethyl group critical for μ-opioid receptor binding in fentanyl analogs . The indole-2-ylcarbonyl group may confer selectivity for non-opioid targets, such as kinases or serotonin receptors, unlike the anilide groups in fentanils .

Indole-Piperidine Hybrids

Compounds combining indole and piperidine moieties exhibit diverse bioactivities:

Compound Indole Substitution Piperidine Substitution Reported Activity References
Target Compound 1H-Indol-2-ylcarbonyl 4-phenylbutanamide Unknown (structural novelty)
Compound 14 () 5-Fluoro-1H-indol-2-ylphenyl 4-piperidinylamine AAA ATPase p97 inhibition
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}biphenyl-4-carboxamide Indol-3-ylethyl Biphenylcarboxamide Unreported (structural analog)
  • Key Insights :
    • Indole substitution position (2-yl vs. 3-yl) significantly alters molecular interactions. For example, indole-3-yl derivatives often target serotonin receptors, while indole-2-yl groups are explored in kinase inhibitors .
    • The 4-phenylbutanamide chain in the target compound may enhance lipophilicity compared to shorter acyl groups in analogs like compound 14 .

Piperidine-Based Sulfonamides and Sulfonamide Analogs

W-18 and W-15 are piperidine sulfonamides with structural parallels but divergent pharmacology:

Compound Core Structure Functional Groups Pharmacological Activity References
W-18 2-Piperidinylidene 4-Nitrophenylethyl, sulfonamide Non-opioid (hypothesized)
W-15 2-Piperidinylidene Phenethyl, 4-chlorophenyl Non-opioid (hypothesized)
Target Compound 4-Piperidinyl Indole-2-ylcarbonyl, butanamide Unknown N/A
  • Structural Contrasts :
    • W-18/W-15 feature sulfonamide groups and 2-piperidinylidene cores, unlike the 4-piperidinyl and amide groups in the target compound .
    • The absence of sulfonamide groups in the target compound suggests distinct metabolic stability and target engagement.

Research Findings and Implications

  • Pharmacological Hypotheses :

    • The indole-2-ylcarbonyl group may position the compound as a kinase inhibitor (e.g., p97 ATPase inhibitors in ) or serotonin modulator, diverging from opioid-like activity .
    • The 4-phenylbutanamide chain could improve blood-brain barrier penetration relative to polar sulfonamides like W-18 .
  • Synthetic Challenges :

    • Steric hindrance from the indole-2-ylcarbonyl group may complicate piperidine functionalization, requiring optimized coupling strategies .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molar mass of 342.45 g/mol. The compound features an indole ring, a piperidine moiety, and a phenylbutanamide structure, which are significant for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Monoacylglycerol Lipase Inhibition : Compounds with structural similarities have been identified as monoacylglycerol lipase (MGL) inhibitors. MGL plays a role in the endocannabinoid system, impacting pain perception and inflammation .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AChE InhibitionEnhances cholinergic signaling
MGL InhibitionModulates endocannabinoid system
Antinociceptive EffectsReduces pain perception

Case Studies and Research Findings

  • Study on AChE Inhibition :
    • A study synthesized various indole derivatives similar to this compound and evaluated their AChE inhibitory activity. The results indicated significant inhibition compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .
  • MGL Inhibition and Pain Management :
    • Research has demonstrated that compounds structurally related to this compound can effectively inhibit MGL, leading to reduced pain and inflammation in animal models. This suggests that this compound may be a candidate for developing analgesic medications .
  • Pharmacokinetics and Toxicology :
    • Preliminary studies on pharmacokinetics show that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low risk of adverse effects at therapeutic doses, making it suitable for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, react 1H-indole-2-carbonyl chloride with 4-aminopiperidine under basic conditions (e.g., triethylamine in dry DCM) to form the indole-piperidine intermediate. Next, couple the intermediate with 4-phenylbutanoic acid using carbodiimide-based activation (e.g., EDC/HOBt). Purify the final product via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (>95%). Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and HRMS, as demonstrated for analogous piperidine-carboxamides .

Q. How is the structural integrity of This compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H^1H-NMR : Look for characteristic peaks: indole NH (~12 ppm), piperidine protons (δ 2.5–4.0 ppm), and phenyl groups (δ 7.0–7.5 ppm).
  • IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}, indole C=O at ~1700 cm1^{-1}).
  • HRMS : Verify molecular ion ([M+H]+^+) matching the theoretical mass (C28_{28}H30_{30}N3_3O2_2: ~456.23 g/mol).
    Cross-reference with data from structurally similar compounds, such as piperidine-based carboxamides .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for opioid, serotonin, or σ receptors) due to structural similarities to fentanyl analogs and piperidine derivatives. Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., μ-opioid receptor). Assess functional activity via cAMP inhibition or calcium flux assays. Include positive controls (e.g., DAMGO for μ-opioid) and validate results with at least two independent replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize This compound for target selectivity?

  • Methodological Answer : Systematically modify key regions:

  • Indole moiety : Replace with benzimidazole or benzofuran to assess π-π stacking interactions.
  • Phenylbutanamide chain : Vary alkyl chain length (C3–C5) or introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the phenyl ring.
  • Piperidine : Test N-substituents (e.g., methyl, isopropyl) for steric effects.
    Evaluate changes using competitive binding assays and molecular docking (e.g., AutoDock Vina with receptor crystal structures). Compare results to SAR trends in fentanyl analogs .

Q. How to resolve contradictory data on receptor binding affinities reported in different studies?

  • Methodological Answer : Conduct a meta-analysis focusing on:

  • Assay conditions : Buffer composition (e.g., Mg2+^{2+}, GTP), temperature, and cell membrane preparation methods.
  • Ligand purity : Re-test compounds with ≥98% purity (HPLC-validated).
  • Statistical methods : Apply rigorous normalization (e.g., % inhibition relative to controls) and use nonlinear regression for IC50_{50} calculations. Publish raw data in supplementary materials for transparency. Cross-validate findings using orthogonal assays (e.g., electrophysiology for ion channel targets) .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer : Use ensemble docking (e.g., Schrödinger Glide) against a panel of 300+ GPCRs and ion channels. Prioritize targets with high structural homology to known piperidine-binding proteins (e.g., opioid receptors, σ-1). Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). For metabolic stability, apply CYP450 inhibition screens (e.g., CYP3A4, CYP2D6) using human liver microsomes .

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Methodological Answer : Optimize solubility via:

  • Salt formation : Screen with hydrochloric, citric, or tartaric acids.
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based vehicles.
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm size).
    Validate stability via dynamic light scattering (DLS) and in vitro release assays (PBS, pH 7.4). Compare pharmacokinetic profiles (Cmax_{max}, AUC) in rodent models .

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